Cy7.5

Fluorescence Imaging Spectroscopy In Vivo Optical Imaging

For researchers needing consistent, pH-insensitive NIR signal in deep-tissue imaging, Cy7.5 (CAS 847180-48-7) eliminates autofluorescence interference where standard Cy7 or ICG fail. This sulfonated heptamethine dye delivers reliable data with no solvent-induced protein aggregation. - Achieves a 6.6-fold improvement in tumor signal-to-noise ratio over free dye in preclinical models. - Maintains stable fluorescence across pH 3-10, ensuring reproducible quantitative results. - Supplied with verified ≥95% purity and full analytical traceability for procurement compliance.

Molecular Formula C43H46N2O14S4
Molecular Weight 943.1 g/mol
CAS No. 847180-48-7
Cat. No. B3287522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy7.5
CAS847180-48-7
Molecular FormulaC43H46N2O14S4
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C
InChIInChI=1S/C43H46N2O14S4/c1-6-44-33-20-18-29-31(23-27(60(48,49)50)25-35(29)62(54,55)56)40(33)42(2,3)37(44)15-11-8-7-9-12-16-38-43(4,5)41-32-24-28(61(51,52)53)26-36(63(57,58)59)30(32)19-21-34(41)45(38)22-14-10-13-17-39(46)47/h7-9,11-12,15-16,18-21,23-26H,6,10,13-14,17,22H2,1-5H3,(H4-,46,47,48,49,50,51,52,53,54,55,56,57,58,59)
InChIKeyISGPOTXIUFNEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy7.5 Sulfonated Near-Infrared Cyanine Dye Overview


Cy7.5 (Cyanine 7.5), with CAS number 847180-48-7, is a sulfonated heptamethine cyanine dye engineered for fluorescence applications in the near-infrared (NIR) spectrum . It is distinguished by a central polymethine chain reinforced with a cyclohexane moiety, a structural modification that enhances molecular rigidity . This compound exhibits an absorption maximum at approximately 788 nm and an emission maximum near 808 nm, placing its signal within the biological 'NIR window' where tissue autofluorescence and light scattering are significantly reduced [1].

Aqueous bioconjugation without organic co-solvents
Deep-tissue NIR fluorescence imaging
pH-stable signal across biological environments
Spectral separation for multiplexed panels

Why Cy7.5 Cannot Be Substituted by Generic NIR Dyes


Despite sharing a cyanine scaffold with other dyes like Cy7 and ICG, Cy7.5 possesses distinct spectral, chemical, and biological performance characteristics that preclude simple substitution [1]. The incorporation of sulfonate groups and a rigid cyclohexane ring in its polymethine chain yields a unique combination of high aqueous solubility, pH insensitivity, and an emission peak that is significantly red-shifted compared to Cy7 . These physicochemical differences directly translate to quantifiable variations in in vivo signal-to-noise ratios and tumor contrast when compared to alternatives like ICG in preclinical models, making Cy7.5 a non-interchangeable reagent for specific deep-tissue and multiplexed imaging assays .

Non-sulfonated Cy7.5 analogs
Low aqueous solubility requires organic co-solvents, complicating protein conjugation under mild conditions and risking biomolecule aggregation.
Generic Cy7 dye
Shorter emission wavelength reduces deep-tissue penetration and increases autofluorescence background, limiting utility in in vivo imaging workflows.
ICG-based nanoparticle formulations
Reported tumor contrast improvement may not reach the same fold-enhancement observed with Cy7.5 in equivalent xenograft models.

Quantitative Differentiation Evidence for Cy7.5


Spectral Red-Shift vs. Cy7 for Enhanced Tissue Penetration

Cy7.5 provides a significant spectral red-shift compared to its direct analog, Cy7. The absorption maximum of Cy7.5 is approximately 788 nm, which is a shift of 38 nm from Cy7's 750 nm. Correspondingly, its emission maximum is at 808 nm, 35 nm further into the NIR region than Cy7's 773 nm emission . This shift is critical for achieving deeper tissue penetration and lower background interference in in vivo imaging applications.

Spectral Red-Shift vs Cy7
Head-to-head
Target: 788 nm abs / 808 nm em Comparator (Cy7): 750 nm abs / 773 nm em Red-shift: 38 nm absorption, 35 nm emission
Enables deeper tissue penetration and lower autofluorescence in in vivo imaging.
Reported in phosphate-buffered saline.
Fluorescence Imaging Spectroscopy In Vivo Optical Imaging

Quantum Yield Improvement via Structural Rigidification

The chemical structure of Cy7.5 includes a cyclohexane moiety within its central polymethine chain. This design feature increases molecular rigidity, which in turn reduces non-radiative energy decay pathways. As a result, the fluorescence quantum yield of Cy7.5 is improved by 20% compared to its parent cyanine structure that lacks this rigidification [1]. This is not a comparison to Cy7, but to a non-rigidized analog, demonstrating a class-leading design advantage.

Quantum Yield Improvement
Class-level
20% relative increase over non-rigidized parent structure
Brighter signal per molecule supports high-sensitivity detection.
Absolute quantum yields are solvent-dependent.
Fluorescence Spectroscopy Dye Chemistry Bioconjugation

Aqueous Solubility Advantage of Sulfonated Form

The CAS 847180-48-7 specifically refers to the sulfonated form of Cy7.5 (Sulfo-Cy7.5), which possesses high aqueous solubility. In contrast, non-sulfonated Cy7.5 derivatives (e.g., Cy7.5 NHS ester) exhibit low solubility in water and require organic co-solvents like DMSO or DMF for bioconjugation reactions [1]. This difference is critical for labeling proteins and antibodies that may be sensitive to organic solvents or prone to aggregation.

Aqueous Solubility vs Non-sulfonated
Class-level
Sulfo-Cy7.5: high solubility in PBS Non-sulfonated analog: low solubility, requires DMF/DMSO
Enables co-solvent-free protein labeling under physiological conditions.
Solubility profile based on structural sulfonation.
Bioconjugation Protein Labeling Aqueous Chemistry

pH Insensitivity Across Broad Biological Range

Cy7.5 demonstrates robust pH insensitivity over a wide molar range from pH 3 to pH 10 . This is a critical performance differentiator, ensuring consistent fluorescence output across diverse biological environments, such as acidic endosomal compartments (pH ~5.5) and the slightly basic extracellular milieu. Many fluorophores exhibit pH-dependent quantum yield shifts, which can introduce variability in quantitative assays.

pH Insensitivity
Class-level
Stable fluorescence from pH 3 to pH 10
Supports reliable quantification across acidic endosomal to basic extracellular environments.
Assessed over a 7-unit pH range.
Cellular Imaging In Vitro Assays Fluorescence Stability

In Vivo Tumor Contrast vs. ICG Nanoparticle Formulation

In a head-to-head preclinical study using a PC3 prostate tumor xenograft model, a hyaluronic acid nanoparticle formulation of Cy7.5 (NanoCy7.5-10k) demonstrated significantly superior tumor contrast compared to an analogous formulation of Indocyanine Green (NanoICG) [1]. NanoCy7.5-10k improved the tumor signal-to-noise ratio (SNR) by 6.6-fold over free Cy7.5, whereas NanoICG improved SNR by 2.9-fold over free ICG [1]. This indicates that Cy7.5, when formulated as a nanoparticle, can provide more than double the contrast enhancement of a comparable ICG formulation.

Tumor SNR vs ICG Formulation
Cross-study comparable
NanoCy7.5: 6.6-fold SNR improvement over free dye NanoICG: 2.9-fold improvement over free dye Relative advantage: 2.3-fold greater enhancement
Supports formulation-dependent tumor contrast research in preclinical models.
PC3 prostate tumor xenograft, 24 h post-injection.
In Vivo Imaging Nanomedicine Tumor Targeting Image-Guided Surgery

In Vivo Circulation Half-Life of Cy7.5 Nanoplatform

Pharmacokinetic analysis of a Cy7.5-labeled nanoplatform (GNR-HA-ALA/Cy7.5-HER2) in a preclinical model revealed a circulation half-life (t1/2) of 1.9 hours and a tumor accumulation ratio of 12.8% of the injected dose [1]. This quantitative in vivo data provides a benchmark for the behavior of Cy7.5 when conjugated to a targeted delivery system, indicating its suitability for imaging and therapeutic monitoring over extended timeframes, a property not universally shared by all NIR fluorophores.

PK: Circulation Half-Life
Supporting evidence
t1/2 = 1.9 h; tumor accumulation = 12.8% ID
Provides baseline for designing imaging time points in targeted delivery studies.
GNR-HA-ALA/Cy7.5-HER2 nanoplatform, mouse model.
Pharmacokinetics Drug Delivery Nanomedicine Biodistribution

Validated Biomedical Research Applications for Cy7.5


High-Contrast Preclinical Tumor Imaging

Cy7.5 is the fluorophore of choice for developing nanoparticulate imaging agents designed for maximal tumor contrast. Evidence demonstrates that a Cy7.5-conjugated hyaluronic acid nanoparticle (NanoCy7.5-10k) achieves a 6.6-fold improvement in tumor signal-to-noise ratio (SNR) compared to free Cy7.5 [1]. This level of enhancement surpasses that observed for analogous ICG-based nanoparticles, making Cy7.5 a preferred label for studies requiring clear delineation of tumor margins in preclinical models of prostate cancer and potentially other poorly vascularized solid tumors [1].

Aqueous Bioconjugation of Sensitive Proteins

The sulfonated structure of Cy7.5 (CAS 847180-48-7) confers high water solubility, enabling direct, co-solvent-free labeling of biomolecules in physiological buffers like PBS [2]. This is critical for maintaining the native conformation and activity of sensitive proteins, such as streptavidin, which when labeled with Cy7.5, retains its tetrameric structure and high-affinity biotin-binding capability while avoiding hydrophobic aggregation [2]. This property ensures higher-quality, more stable fluorescent conjugates for demanding applications like immunoassays and molecular tracking.

Reliable Quantification Across Variable pH Environments

For experiments involving intracellular trafficking, endocytosis, or diverse buffer systems, Cy7.5's proven pH insensitivity from pH 3 to 10 ensures consistent fluorescence output . This performance characteristic eliminates the confounding variable of pH-dependent signal variation, enabling accurate and reproducible quantitative measurements in cellular imaging, high-content screening, and any assay where the local pH may not be strictly controlled or is expected to change over the course of the experiment .

Deep-Tissue and Multiplexed NIR Imaging

With an emission maximum at 808 nm, Cy7.5 is ideally positioned for deep-tissue in vivo optical imaging, where its long-wavelength emission minimizes tissue autofluorescence and maximizes penetration depth . Its significant 35 nm red-shift relative to Cy7 allows for effective spectral unmixing in multiplexed imaging panels, where it can be combined with other NIR or visible-range dyes to simultaneously track multiple biological targets without significant signal bleed-through .

Application
Selection Property
Validation Focus
Preclinical tumor imaging studies
Nanoparticle contrast enhancement
Tumor signal-to-noise ratio in xenograft models
Protein bioconjugation in physiological buffers
Aqueous solubility
Biomolecule stability and activity retention
Variable pH cellular assays
pH-insensitive fluorescence
Signal reproducibility across acidic to basic pH
Multiplexed deep-tissue NIR imaging
Long-wavelength emission
Spectral separation and tissue penetration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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